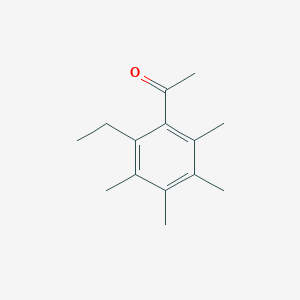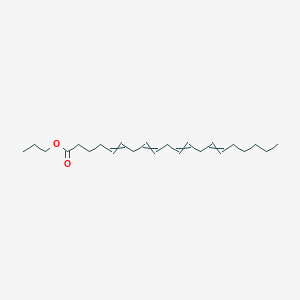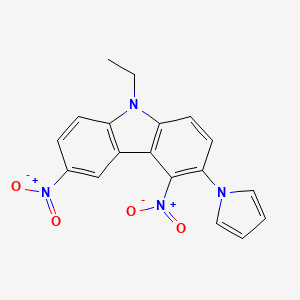![molecular formula C21H26O4 B14007794 [6-(Prop-2-en-1-yl)-1,3-benzodioxol-5-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate CAS No. 5434-17-3](/img/structure/B14007794.png)
[6-(Prop-2-en-1-yl)-1,3-benzodioxol-5-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(Prop-2-en-1-yl)-1,3-benzodioxol-5-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a benzodioxole ring fused with a cyclopropane carboxylate moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Prop-2-en-1-yl)-1,3-benzodioxol-5-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate typically involves multiple steps, starting with the preparation of the benzodioxole ring and the cyclopropane carboxylate moiety. Common synthetic routes include:
Formation of Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde and an appropriate alkene under acidic conditions.
Cyclopropane Carboxylate Formation: This involves the cyclopropanation of an alkene using a carbenoid reagent such as diazomethane or a Simmons-Smith reagent.
Coupling Reaction: The final step involves coupling the benzodioxole ring with the cyclopropane carboxylate moiety using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[6-(Prop-2-en-1-yl)-1,3-benzodioxol-5-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the benzodioxole ring or the cyclopropane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound could serve as a lead compound for drug development, particularly in designing molecules that target specific biological pathways.
Industry
Industrially, this compound may be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of [6-(Prop-2-en-1-yl)-1,3-benzodioxol-5-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with cell membranes. The exact pathways depend on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
[6-(Prop-2-en-1-yl)-1,3-benzodioxol-5-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate: This compound is unique due to its specific structural features.
Methyl benzoate: A simpler ester with similar aromatic properties.
(-)-Carvone: A natural compound with a similar cyclopropane ring structure.
Uniqueness
The uniqueness of this compound lies in its combination of a benzodioxole ring and a cyclopropane carboxylate moiety, which imparts distinct chemical and biological properties not found in simpler compounds like methyl benzoate or (-)-carvone.
特性
CAS番号 |
5434-17-3 |
|---|---|
分子式 |
C21H26O4 |
分子量 |
342.4 g/mol |
IUPAC名 |
(6-prop-2-enyl-1,3-benzodioxol-5-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H26O4/c1-6-7-14-9-17-18(25-12-24-17)10-15(14)11-23-20(22)19-16(8-13(2)3)21(19,4)5/h6,8-10,16,19H,1,7,11-12H2,2-5H3 |
InChIキー |
KCUFDBZLVGHNJY-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC3=C(C=C2CC=C)OCO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)

![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
![9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione](/img/structure/B14007745.png)
![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)

![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14007764.png)
![2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B14007771.png)

![N-[amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14007782.png)

![N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine](/img/structure/B14007786.png)
